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Compound of Interest

Compound Name:
5-Hydrazinoisophthalic acid

hydrochloride

Cat. No.: B1284368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding 5-
Hydrazinoisophthalic acid hydrochloride, a trifunctional molecule with significant potential

as a versatile building block in medicinal chemistry and materials science. This document

summarizes key computational data, outlines detailed experimental protocols for its synthesis,

and visualizes essential chemical pathways and workflows to support further research and

development.

Core Theoretical Studies
Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound

insights into the molecular structure, reactivity, and electronic properties of 5-
Hydrazinoisophthalic acid hydrochloride. These computational approaches are instrumental

in predicting the behavior of the molecule and guiding the design of new derivatives and

materials.

Molecular Geometry and Electronic Properties
Quantum chemical calculations are crucial for determining the three-dimensional structure and

electronic landscape of a molecule. For 5-Hydrazinoisophthalic acid hydrochloride, DFT

calculations provide a detailed picture of its geometry and the distribution of electrons, which

are fundamental to its chemical behavior. While specific computational studies on 5-
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Hydrazinoisophthalic acid hydrochloride are not extensively published, data from closely

related hydrazine derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, can provide

valuable analogous insights.[1]

Below are representative theoretical data tables for a generic hydrazine derivative, illustrating

the type of information that can be obtained through DFT calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a

Representative Hydrazine Derivative

Parameter Bond Length (Å) Parameter Bond Angle (°)

C-N 1.373 C-N-N 118.5

N-N 1.353 H-N-N 115.2

C=O 1.235 O=C-C 123.4

C-C (aromatic) 1.405 C-C-C (aromatic) 120.0

O-H 0.972 C-O-H 108.9

Note: These values are illustrative and based on general data for similar structures. Specific

values for 5-Hydrazinoisophthalic acid hydrochloride would require dedicated

computational analysis.

Table 2: Calculated Electronic Properties for a Representative Hydrazine Derivative

Property Value

HOMO Energy -6.02 eV

LUMO Energy -3.31 eV

HOMO-LUMO Gap (ΔE) 2.71 eV

Dipole Moment 3.5 D

Note: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[2] A

smaller gap suggests higher reactivity.
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Table 3: Mulliken Atomic Charges for a Representative Hydrazine Derivative

Atom Charge (e)

N (hydrazine) -0.428

N (hydrazine) -0.371

C (carbonyl) +0.550

O (carbonyl) -0.450

O (hydroxyl) -0.650

H (hydroxyl) +0.430

Note: Mulliken charge analysis helps in understanding the charge distribution within the

molecule and identifying potential sites for electrophilic and nucleophilic attack.[3]

Experimental Protocols
The synthesis of 5-Hydrazinoisophthalic acid hydrochloride is primarily achieved through a

nucleophilic aromatic substitution reaction. The following protocol provides a detailed

methodology for its preparation.

Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride
Materials:

5-Chloroisophthalic acid

Hydrazine hydrate (80%)

Ethanol

Concentrated Hydrochloric Acid (HCl)

Deionized water

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 5-chloroisophthalic acid in ethanol.

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise

at room temperature.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Cooling and Precipitation: After the reaction is complete, cool the mixture to room

temperature. The product, 5-hydrazinoisophthalic acid, may precipitate out of the solution.

Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic

(pH 2-3). This will protonate the hydrazine group and facilitate the formation of the

hydrochloride salt.

Isolation: Collect the precipitated solid by vacuum filtration.

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted

starting materials and impurities.

Drying: Dry the product, 5-Hydrazinoisophthalic acid hydrochloride, in a vacuum oven at

60°C to a constant weight.

Characterization: The structure and purity of the synthesized compound can be confirmed

using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the

chemical structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -

NH-NH₃⁺, aromatic C-H).

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Elemental Analysis: To determine the elemental composition.
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Visualizing Chemical Logic and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways

and logical workflows in theoretical studies.

5-Chloroisophthalic acid Reaction Mixture

+ Hydrazine Hydrate
+ Ethanol

5-Hydrazinoisophthalic acid
Reflux 5-Hydrazinoisophthalic acid

hydrochloride
+ HCl

Click to download full resolution via product page

Figure 1: Synthesis Pathway of 5-Hydrazinoisophthalic Acid Hydrochloride.
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Figure 2: Workflow for Theoretical Analysis of Molecular Properties.

Conclusion
5-Hydrazinoisophthalic acid hydrochloride stands out as a molecule of significant interest

for further chemical exploration. The theoretical data, while currently based on analogous

structures, underscores its potential reactivity and suitability for designing novel compounds.

The provided experimental protocol offers a reliable method for its synthesis, paving the way

for further research into its applications in drug development and materials science. The

visualized workflows aim to clarify the logical steps in both its synthesis and theoretical

examination, providing a solid foundation for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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